molecular formula C12H4Cl6 B1203906 2,2',3,3',5,5'-Hexachlorobiphenyl CAS No. 35694-04-3

2,2',3,3',5,5'-Hexachlorobiphenyl

Cat. No.: B1203906
CAS No.: 35694-04-3
M. Wt: 360.9 g/mol
InChI Key: AJKLKINFZLWHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of PCB Congeners within Environmental Research

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured from 1929 until their production was banned in 1979. stopthepops.com They consist of 209 individual chemical compounds, known as congeners, with a basic structure of two linked benzene (B151609) rings that can have between one and ten chlorine atoms attached. nih.govumweltprobenbank.de Due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties, PCBs were used in a wide array of industrial and commercial applications, including transformers, capacitors, plasticizers in paints and rubbers, and in pigments and dyes. stopthepops.comepa.gov

PCBs are classified as Persistent Organic Pollutants (POPs), a group of toxic chemicals that remain in the environment for extended periods and can travel long distances through air and water. fiveable.mepanda.org This persistence means that even though their production has ceased, they continue to be found in soil, water, and living organisms. fiveable.meacs.org Their fat-soluble nature allows them to accumulate in the fatty tissues of animals, including humans, leading to biomagnification in the food chain. fiveable.mepanda.org The Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty, targets PCBs for elimination due to their widespread presence and potential to cause adverse health effects. panda.orgpops.int

The 209 different PCB congeners exhibit a wide range of physical and chemical properties and toxicological effects. umweltprobenbank.de Research often focuses on specific congeners rather than the commercial mixtures (like Aroclors) because the environmental fate, bioaccumulation potential, and toxicity are highly dependent on the specific structure of the congener, particularly the number and position of chlorine atoms. clu-in.org

Hexachlorobiphenyls, which contain six chlorine atoms, are of particular interest to researchers. Higher chlorinated congeners are generally more resistant to metabolic degradation and environmental breakdown, leading to greater persistence and bioaccumulation in human and animal tissues. epa.govnih.gov The specific arrangement of chlorine atoms influences the molecule's properties. For example, the presence of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6') affects the planarity of the molecule, which in turn influences its toxicological properties. wikipedia.org Congener-specific analysis provides more accurate and detailed information for risk assessment compared to analyzing commercial mixtures. clu-in.org This detailed approach allows scientists to better understand the specific risks associated with different patterns of PCB contamination in the environment. researchgate.netresearchgate.net

Structural Characteristics of 2,2',3,3',5,5'-Hexachlorobiphenyl

This compound is a specific isomer of hexachlorobiphenyl, meaning it has the same chemical formula (C₁₂H₄Cl₆) as other hexachlorobiphenyls but a different arrangement of chlorine atoms on the biphenyl (B1667301) structure. nih.gov The numbers in its name indicate the positions of the six chlorine atoms on the two phenyl rings. epa.gov In this case, chlorines are attached to carbons 2, 3, and 5 on both phenyl rings.

This congener is identified by the number 128 in the Ballschmiter and Zell numbering system, which provides a unique identifier for each of the 209 PCB congeners. carlroth.comlgcstandards.com This systematic numbering is crucial for consistent reporting and comparison of data across different scientific studies.

Properties of this compound (PCB 128)
PropertyValue
Chemical FormulaC₁₂H₄Cl₆
Molecular Weight360.88 g/mol
CAS Number38380-07-3
IUPAC Name1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene
PCB Number128

The specific arrangement of chlorine atoms in this compound distinguishes it from other hexachlorobiphenyls in several important ways for research. For instance, its substitution pattern with two ortho-chlorines, one meta-chlorine, and one para-chlorine on each ring influences its environmental behavior and biological effects.

In contrast, a congener like 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) is one of the most persistent and frequently detected congeners in environmental and biological samples. sigmaaldrich.comnih.govnist.gov Another example, 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) (PCB 138), is also commonly found in environmental matrices and is often included in routine monitoring programs. sigmaaldrich.comnih.gov The toxicity of some hexachlorobiphenyls, such as 3,3',4,4',5,5'-hexachlorobiphenyl (B73661) (PCB 169), is particularly high due to their "dioxin-like" planar structure, which allows them to bind to the aryl hydrocarbon (Ah) receptor. nih.gov this compound (PCB 128) is a non-dioxin-like congener due to the presence of ortho-chlorines that hinder the molecule from adopting a planar configuration. The study of such distinct congeners helps researchers to build a more complete picture of the structure-activity relationships within the PCB class of compounds.

Comparison of Selected Hexachlorobiphenyl Congeners
Congener (PCB No.)CAS NumberKey Research Distinction
This compound (128)38380-07-3Non-dioxin-like, subject of specific toxicological and environmental fate studies.
2,2',4,4',5,5'-Hexachlorobiphenyl (153)35065-27-1Highly persistent and frequently detected in biological samples. sigmaaldrich.comt3db.ca
2,2',3,4,4',5'-Hexachlorobiphenyl (138)35065-28-2Commonly monitored indicator congener in environmental studies. sigmaaldrich.com
3,3',4,4',5,5'-Hexachlorobiphenyl (169)32774-16-6Highly toxic, dioxin-like coplanar congener. nih.gov

Historical and Contemporary Academic Perspectives on PCB Congener Research

Historically, research on PCBs often focused on the analysis of commercial mixtures, such as Aroclors. nih.govnih.gov These mixtures contained a range of 50-90 different congeners. nih.gov However, as analytical techniques improved, particularly with the advent of high-resolution gas chromatography, the focus shifted towards congener-specific analysis. epa.gov This shift was driven by the recognition that the biological and toxicological effects of PCBs are highly dependent on the specific structure of each congener. clu-in.orgepa.gov

Early studies in the 1970s and 1980s established the widespread environmental contamination and persistence of PCBs. americaunites.comwordpress.com Contemporary research continues to investigate the long-term fate and transport of these compounds. Modern studies often employ sophisticated analytical methods to determine the congener-specific patterns in various environmental compartments and biological tissues. researchgate.netresearchgate.netnih.gov This detailed analysis allows for a more nuanced understanding of bioaccumulation processes, metabolic pathways, and the potential for specific health effects. The ongoing academic interest in individual congeners like this compound underscores the continued need to understand the complex environmental legacy of these persistent pollutants. acs.org

Evolution of Analytical and Mechanistic Studies

The scientific understanding of this compound has evolved significantly with advancements in analytical chemistry and molecular biology.

Analytical Evolution:

The accurate quantification of individual PCB congeners is essential for toxicological assessment. Initially, PCB analysis was often limited to measuring total PCB concentrations or commercial mixtures like Aroclors. However, as the congener-specific toxicity of PCBs became apparent, the need for high-resolution analytical methods grew.

Gas chromatography (GC) coupled with mass spectrometry (MS) has become the standard for PCB analysis. A significant challenge in the analysis of PCB 128 has been its co-elution with another hexachlorobiphenyl congener, PCB 167, when using common "5% phenyl" type GC columns. thermofisher.com This co-elution can complicate the accurate assessment of the concentration and toxicity of each congener. To address this, specialized GC columns, such as the TRACE TR-PCB 8MS, have been developed to achieve the necessary chromatographic separation of these critical isomer pairs. thermofisher.com The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of PCBs at very low levels, such as the picogram range. thermofisher.com

Analytical TechniqueKey Features and AdvancementsRelevance to PCB 128
Gas Chromatography-Electron Capture Detector (GC-ECD)Early standard for PCB analysis, highly sensitive to halogenated compounds.Provided initial data on PCB levels but lacked the specificity to resolve many congeners.
Gas Chromatography-Mass Spectrometry (GC-MS)Provides structural information, allowing for the identification of individual congeners.Enabled the differentiation of PCB 128 from other congeners, but co-elution issues remained with some isomers.
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)Offers very high mass accuracy and resolution, considered the gold standard for dioxin and PCB analysis.Improves specificity and lowers detection limits for accurate quantification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Increases selectivity by monitoring specific precursor-to-product ion transitions, reducing matrix interference. thermofisher.comEnhances the ability to quantify PCB 128 in complex environmental and biological samples. thermofisher.com
Specialized GC Columns (e.g., TRACE TR-PCB 8MS)Specifically designed to provide unique separation of PCB congeners, including critical pairs. thermofisher.comCrucial for resolving PCB 128 from the co-eluting PCB 167, leading to more accurate risk assessments. thermofisher.com

Mechanistic Studies:

Research into the mechanisms of action of PCB 128 has revealed that, like other non-dioxin-like PCBs, it can exert toxic effects through pathways independent of the AHR. Studies have suggested that some PCBs can disrupt cellular calcium (Ca2+) homeostasis. wikipedia.org

In a study on rats exposed to PCB 128, researchers observed ultrastructural changes in the liver. nih.gov Specifically, there was an increase in smooth endoplasmic reticulum profiles and the presence of abnormal mitochondria in the liver cells of rats treated with 0.5 and 5 ppm of PCB 128. nih.gov These findings suggest that PCB 128 can induce cellular stress and disrupt normal organelle function. The study also estimated PCB 128 to be as toxic as PCB 153, another di-ortho substituted PCB congener. nih.gov

Current Research Priorities and Gaps related to this compound

Despite the progress made, there are still significant gaps in the understanding of this compound.

Current Research Priorities:

Neurotoxicity: A major focus of current PCB research is on their neurotoxic effects, particularly during development. While much of the research on neurotoxicity has focused on dioxin-like PCBs and their interaction with the AHR, there is a growing interest in the neurotoxic potential of non-dioxin-like congeners like PCB 128. mdpi.com Understanding how these congeners disrupt neurodevelopment and function is a key research priority.

Metabolism: The metabolism of PCBs is a critical factor in their toxicity and persistence. While some metabolites of other hexachlorobiphenyls have been identified, more research is needed to fully characterize the metabolic pathways of PCB 128 in different species, including humans. nih.gov

Mixture Effects: Humans and wildlife are exposed to complex mixtures of PCBs and other environmental contaminants. A priority is to understand the combined toxic effects of these mixtures, as the interactions between different congeners can be additive, synergistic, or antagonistic.

Research Gaps:

Complete Toxicological Profile: While some studies have investigated the liver toxicity of PCB 128, a comprehensive toxicological profile is still lacking. nih.gov Further research is needed to understand its effects on other organ systems, such as the endocrine, immune, and reproductive systems.

Human Health Effects: Much of the toxicological data for specific PCB congeners comes from animal studies. nih.gov There is a need for more epidemiological and in vitro studies using human cells to better understand the potential health risks of PCB 128 exposure in human populations.

Mechanism of Action: The precise molecular mechanisms underlying the toxicity of PCB 128 are not fully elucidated. While disruption of calcium homeostasis and mitochondrial function have been implicated, the specific cellular targets and signaling pathways involved require further investigation. wikipedia.orgnih.gov The speculation that Ah receptor-independent pathways are involved in tumor formation is an area that needs more research. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKLKINFZLWHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4030045
Record name 2,2',3,3',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35694-04-3
Record name 2,2′,3,3′,5,5′-Hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35694-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,2',3',5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation and Metabolic Fate of 2,2 ,3,3 ,5,5 Hexachlorobiphenyl in Non Human Biological Systems

Enzymatic Pathways of Metabolism

The metabolism of PCBs is a complex process initiated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes play a crucial role in the initial breakdown of the stable PCB structure, preparing it for further transformation and eventual excretion.

The specific CYP isoforms involved in the metabolism of a particular PCB congener are largely determined by its chlorine substitution pattern. nih.gov For PCBs with chlorine atoms in the ortho positions (2, 2', 6, and 6'), such as 2,2',3,3',5,5'-Hexachlorobiphenyl, phenobarbital-inducible CYP2B enzymes are the primary catalysts of metabolism. nih.govnih.gov In contrast, congeners lacking ortho-chlorines are typically metabolized by CYP1A enzymes. nih.gov

Research indicates that ortho-chlorinated PCBs, including PCB 128, are inducers of CYP2B1 expression. nih.gov This induction suggests a specific and significant role for the CYP2B subfamily in the biotransformation of this compound in non-human biological systems. While the direct metabolism of PCB 128 by specific CYP enzymes is not extensively detailed in available literature, the metabolism of other structurally similar ortho-substituted hexachlorobiphenyls, like PCB 136 (2,2',3,3',6,6'-Hexachlorobiphenyl), has been shown to be dependent on CYP2B enzymes. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Ortho-Substituted PCBs

PCB TypePrimary CYP Isoform(s)Reference
Ortho-substituted PCBs (e.g., PCB 128, PCB 136, PCB 153, PCB 155, PCB 180)CYP2B enzymes (e.g., CYP2B1) nih.govnih.gov
Non-ortho-substituted PCBsCYP1A enzymes nih.gov

Phase I metabolism of PCBs primarily involves oxidative reactions, with hydroxylation being the most prominent transformation. nih.gov This process is catalyzed by CYP enzymes and can occur through two main mechanisms: direct insertion of a hydroxyl group (-OH) onto the biphenyl (B1667301) structure or via the formation of a reactive arene oxide intermediate. nih.govnih.govnih.gov

The formation of an arene oxide is a key step, which can then rearrange to form a stable hydroxylated metabolite. nih.gov Evidence for the involvement of arene oxides in the metabolism of hexachlorobiphenyls comes from studies where the covalent binding of radiolabeled PCB equivalents to microsomal proteins was observed, a phenomenon that is reduced by the addition of glutathione, which can conjugate with arene oxides. nih.gov Although specific studies on arene oxide formation from PCB 128 are limited, this pathway is a well-established mechanism for the metabolism of aromatic compounds, including other PCBs. nih.govnih.gov

Following Phase I hydroxylation, the resulting hydroxylated PCB metabolites (HO-PCBs) can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the hydroxyl group. nih.govnih.gov This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increases the water solubility of the metabolites, facilitating their excretion from the body. nih.govnih.gov

Characterization of Biotransformation Products

The biotransformation of this compound results in the formation of various metabolites, which can be more or less toxic than the parent compound. The primary products are hydroxylated derivatives, which can be further metabolized.

The principal products of Phase I metabolism are mono-hydroxylated PCBs (HO-PCBs). nih.govresearchgate.net The position of the hydroxyl group is determined by the chlorine substitution pattern of the parent PCB and the specific CYP enzymes involved. For many PCBs, hydroxylation occurs at the para- or meta-positions of the phenyl rings. nih.gov

While specific hydroxylated metabolites of PCB 128 have not been definitively identified in the reviewed literature, studies on other hexachlorobiphenyls provide insight into likely products. For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) by human hepatic microsomes yields two major metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov Given the structural similarities, it is probable that PCB 128 would also form various mono-hydroxylated metabolites. These hydroxylated metabolites are of significant interest as they are often more biologically active than the parent PCBs. nih.govca.gov

HO-PCBs can be further oxidized to form dihydroxylated metabolites (diHO-PCBs) or undergo conjugation. nih.gov In vitro studies have demonstrated that the oxidation of HO-PCBs to dihydroxylated metabolites can also be an atropselective process catalyzed by P450 enzymes. nih.gov

Following hydroxylation, the resulting metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble products that are more easily excreted. nih.govnih.gov Studies on lower chlorinated PCBs have identified sulfated and glucuronidated metabolites in human-relevant cell lines. nih.govacs.org Although specific dihydroxylated and conjugated metabolites of this compound have not been characterized in the available research, their formation is a predicted and logical step in the metabolic cascade of this compound based on the established principles of PCB biotransformation. nih.govnih.gov

Information Regarding this compound Remains Limited in Scientific Literature

An extensive review of scientific literature reveals a significant scarcity of research focused specifically on the biotransformation and microbial degradation of the chemical compound This compound . While the user's request outlined a detailed article on this specific polychlorinated biphenyl (PCB) congener, the available data is insufficient to provide a thorough and scientifically accurate report according to the specified structure.

The investigation into the metabolic fate of this compound uncovered a prevalent nomenclature issue within published research that complicates data retrieval. A different, more extensively studied congener, 2,2',3,3',6,6'-Hexachlorobiphenyl , is frequently and consistently identified as PCB 136 in numerous peer-reviewed studies. This has led to a large body of data, including species-specific metabolism, atropselective biotransformation, and microbial degradation pathways, being associated with the "PCB 136" designation but pertaining to the 2,2',3,3',6,6'-substituted compound, not the 2,2',3,3',5,5'-substituted one.

Due to the strict requirement to focus solely on this compound, and the lack of specific findings for this molecule, it is not possible to generate the requested article on its biotransformation and metabolic fate in non-human biological systems or its microbial degradation. Presenting data from the similarly named but structurally distinct 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) would be scientifically inaccurate and would not adhere to the specific constraints of the request.

Further research is required within the scientific community to elucidate the metabolic pathways and environmental fate of this compound before a comprehensive article on this specific topic can be authored.

Ecotoxicological Mechanisms of 2,2 ,3,3 ,5,5 Hexachlorobiphenyl in Ecological Models

Molecular and Cellular Mechanisms of Action in Wildlife and Experimental Organisms

The molecular toxicology of PCBs is broadly categorized into two groups: actions mediated by the Aryl Hydrocarbon Receptor (AhR) and those that are not. This classification is fundamental to understanding the potential impact of any single congener.

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds, including a subset of PCBs. nih.govnih.gov Congeners that can adopt a flat, coplanar structure can bind to the AhR with high affinity, leading to a cascade of gene expression changes, including the induction of cytochrome P450 enzymes like CYP1A1. nih.govnih.gov This signaling pathway is associated with a range of toxic outcomes, from developmental defects to cancer. nih.gov

PCBs are categorized based on their ability to bind AhR and elicit these "dioxin-like" effects. Non-dioxin-like PCBs, which have chlorine atoms at the ortho positions (2, 2', 6, and 6'), are sterically hindered from adopting a planar configuration and thus have very low affinity for the AhR. nih.gov

Table 1: Comparative Toxic Potency of Selected PCB Congeners Relative to TCDD This table illustrates the range of potencies for different PCBs, highlighting the lack of data for PCB 128. Toxic Equivalency Factors (TEFs) are based on AhR-mediated responses.

PCB CongenerStructure TypeWHO-TEF (2005)
PCB 126 (3,3',4,4',5-Pentachlorobiphenyl)Coplanar (Non-ortho)0.1
PCB 169 (3,3',4,4',5,5'-Hexachlorobiphenyl)Coplanar (Non-ortho)0.03
PCB 118 (2,3',4,4',5-Pentachlorobiphenyl)Mono-ortho0.00003
PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl)Di-orthoNot assigned (Non-Dioxin-Like)
PCB 128 (2,2',3,3',5,5'-Hexachlorobiphenyl)Tetra-orthoNot assigned (Non-Dioxin-Like) / No data available

Non-AhR Mediated Mechanisms (e.g., calcium homeostasis, oxidative stress, enzyme induction in non-human systems)

Non-dioxin-like PCBs, a group to which PCB 128 belongs, exert their effects through various mechanisms independent of the AhR. These include the disruption of intracellular signaling pathways, interference with neurological processes, and induction of different sets of enzymes. nih.gov

Calcium Homeostasis: Several non-dioxin-like PCBs are known to interfere with intracellular calcium (Ca²⁺) signaling by sensitizing ryanodine (B192298) receptors (RyR), which are critical calcium release channels in the endoplasmic reticulum. nih.gov This disruption can lead to altered neuronal development and function. However, specific studies investigating the effect of PCB 128 on calcium homeostasis or ryanodine receptor activity in any organism are absent from the available scientific literature.

Oxidative Stress: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify them, is a recognized mechanism of toxicity for some PCBs. nih.govnih.gov This can occur through the metabolic activation of PCBs into reactive metabolites or through the disruption of cellular processes that increase ROS production. nih.gov While this is a known pathway for PCB mixtures and certain individual congeners, dedicated research on whether PCB 128 induces oxidative stress in ecological models has not been published.

Enzyme Induction: While dioxin-like PCBs induce CYP1A family enzymes via the AhR, non-dioxin-like PCBs are known to be phenobarbital-type inducers of cytochrome P450 enzymes, particularly from the CYP2B and CYP3A families. This induction occurs through activation of other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR). While this is a primary mechanism for non-dioxin-like congeners, specific data detailing the enzyme induction profile of PCB 128 in any non-human system is not documented.

Physiological and Biochemical Perturbations in Sentinel Species

The molecular and cellular disruptions caused by PCBs manifest as broader physiological and biochemical changes in exposed organisms. Sentinel species, such as fish and wildlife, are often studied to understand these impacts in an ecological context.

Endocrine System Modulation (e.g., thyroid hormone disruption in wildlife)

PCBs are well-established endocrine-disrupting chemicals, with the thyroid hormone system being a particularly sensitive target. austinpublishinggroup.com Many PCB congeners and their hydroxylated metabolites can bind to thyroid hormone transport proteins, such as transthyretin, displacing the natural hormone thyroxine (T4) and leading to its increased clearance from the body. austinpublishinggroup.com This can result in hypothyroidism, which has severe consequences for development, metabolism, and neurological function in wildlife. nih.gov

Despite the extensive body of research on PCB-induced thyroid disruption, there is a significant lack of information specifically on This compound (PCB 128) . No studies were found that examined its specific effects on thyroid hormone levels, thyroid gland histology, or related enzymatic pathways in any wildlife or experimental model.

Neurological Pathway Alterations in Non-Human Models

Neurotoxicity is a critical concern for PCB exposure, especially during development. nih.gov The primary mechanisms for non-dioxin-like PCBs are believed to involve the disruption of calcium signaling and alterations in dopamine (B1211576) and other neurotransmitter systems. nih.gov These disruptions can lead to cognitive and behavioral deficits.

As with other toxicological endpoints, research specifically investigating the neurological pathway alterations caused by This compound (PCB 128) in non-human models is not present in the available literature. Its classification as a non-dioxin-like, multi-ortho-substituted congener suggests it could theoretically contribute to neurotoxicity via non-AhR-mediated mechanisms, but this has not been experimentally verified.

Table 2: Summary of Ecotoxicological Data for this compound (PCB 128)

Ecotoxicological EndpointGeneral Mechanism for Non-Dioxin-Like PCBsSpecific Research Findings for PCB 128
AhR BindingVery low affinity due to non-planar structureClassified as a non-dioxin-like PCB; No quantitative binding data available
Calcium Homeostasis DisruptionAlteration of ryanodine receptor (RyR) functionNo data available
Oxidative Stress InductionPotential for ROS generationNo data available
Enzyme Induction (Non-AhR)Induction of CYP2B/3A families via CARNo data available
Thyroid System DisruptionBinding to transport proteins (transthyretin)No data available
ImmunotoxicityVariable effects (inflammation, suppression)No data available
NeurotoxicityDisruption of Ca²+ signaling and neurotransmitter systemsNo data available

Population-Level Ecological Impacts

The release of this compound (PCB 128) into the environment can lead to significant adverse effects on the health and sustainability of wildlife populations. As a persistent and bioaccumulative compound, its impacts can be observed at various levels of biological organization, culminating in population-level consequences.

Reproductive Impairment in Wildlife Populations

Polychlorinated biphenyls (PCBs) are widely recognized for their detrimental effects on the reproductive systems of wildlife. wikipedia.org These compounds can disrupt endocrine functions, leading to a cascade of reproductive problems, including reduced fertility, birth defects, and altered reproductive behaviors. wikipedia.orgnih.gov While specific studies focusing solely on the reproductive effects of this compound in wildlife populations are limited, research on other hexachlorobiphenyl congeners provides critical insights into the potential mechanisms of toxicity.

For instance, studies on mink (Mustela vison), a species known to be highly sensitive to organochlorine compounds, have demonstrated that exposure to certain hexachlorobiphenyls can lead to embryotoxicity and reduced neonate weights. These effects are linked to the alteration of uterine progesterone (B1679170) and estrogen receptors, crucial for the successful implantation and development of embryos. Although these studies did not specifically investigate PCB 128, the findings suggest that related hexachlorobiphenyls can significantly impair reproductive success by interfering with steroid hormone pathways.

The lipophilic nature of PCBs facilitates their accumulation in the fatty tissues of organisms. wikipedia.org This leads to biomagnification through the food web, resulting in top predators carrying the highest body burdens and, consequently, facing the greatest risk of reproductive impairment. wikipedia.org The transfer of PCBs from mother to offspring during gestation and lactation is a significant route of exposure for developing animals, potentially leading to developmental and reproductive issues early in life. wikipedia.org

Developmental Ecotoxicology in Aquatic Organisms (e.g., zebrafish embryos)

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying the developmental toxicity of environmental contaminants due to its rapid external development and transparent embryos. While direct research on the developmental effects of this compound in zebrafish is not extensively documented, studies on other PCB congeners highlight the potential for significant adverse outcomes.

For example, research on the dioxin-like PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) in zebrafish embryos has revealed a range of developmental malformations. nih.gov These include pericardial and yolk sac edema, impaired jaw development, spinal curvature, and failure of the swim bladder to inflate. nih.gov Such deformities are often dose-dependent and can lead to increased mortality at later developmental stages. nih.gov The underlying mechanisms for these effects are often linked to oxidative stress. nih.gov

Similarly, embryonic exposure to 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB-95) in zebrafish has been shown to cause developmental malformations, including brain cell necrosis and smaller eye sizes. nih.gov These studies underscore the potential for PCB congeners to disrupt critical developmental processes in aquatic organisms.

Table 1: Developmental Effects of Selected PCB Congeners in Zebrafish Embryos

PCB CongenerObserved Developmental EffectsPotential Mechanism of ActionReference
PCB 126 Pericardial and yolk sac edema, impaired jaw growth, spinal curvature, head edema, swim bladder inflation failure.Induction of oxidative stress. nih.gov
PCB 95 Morphological malformations, brain cell necrosis, smaller eye size.Disruption of calcium signaling. nih.gov

This table presents findings from related PCB congeners to infer potential effects of this compound.

Interactions with Co-Contaminants and Mixture Toxicity in Ecosystems

In natural ecosystems, organisms are rarely exposed to a single chemical. Instead, they encounter complex mixtures of contaminants. The toxicity of this compound can be significantly altered by the presence of other pollutants, particularly other persistent organic pollutants (POPs).

Synergistic and Antagonistic Effects with Other POPs

The combined effect of chemical mixtures can be additive (the sum of individual effects), synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). Understanding these interactions is crucial for accurately assessing the ecological risk of contaminants like PCB 128.

A notable example of a synergistic interaction has been observed between the non-dioxin-like PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) and the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in rats. nih.gov Co-administration of PCB 153 and TCDD resulted in a strong synergistic effect on the accumulation of porphyrins in the liver, a biomarker of heme synthesis disruption. nih.gov This suggests that even PCBs that are not potent activators of the aryl hydrocarbon receptor (AhR) can enhance the toxicity of dioxin-like compounds. nih.gov Given that this compound is also a non-dioxin-like PCB, there is a potential for similar synergistic interactions with dioxin-like compounds in the environment.

Cumulative Ecological Risk Assessment Approaches

Given the reality of co-exposure to multiple stressors, cumulative ecological risk assessment (CERA) has become an essential tool for environmental protection. CERA aims to evaluate the combined risks from aggregate exposure to multiple chemical and non-chemical stressors. nih.gov

For chemical mixtures like PCBs, one common approach is the use of Toxic Equivalency Factors (TEFs). This method relates the toxicity of different dioxin-like compounds, including some PCB congeners, to that of the most potent dioxin, TCDD. houstonmethodist.org The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF. houstonmethodist.org However, this approach is primarily applicable to dioxin-like compounds and does not account for the toxicity of non-dioxin-like PCBs like this compound, nor does it address synergistic or antagonistic interactions. houstonmethodist.org

More advanced approaches, such as the Hazard Index (HI) and component-based models, are being developed and implemented to assess the risk of mixtures containing compounds with different mechanisms of action. nih.gov Another approach is the Margin of Exposure (MOE), which compares a point of departure for an adverse effect from a toxicity study to the estimated human or environmental exposure. nih.gov A cumulative MOE can be calculated for a group of chemicals acting via a similar mechanism. nih.gov These frameworks are critical for understanding the real-world risks posed by the complex mixtures of contaminants, including various PCB congeners, found in the environment. nih.govhkbu.edu.hk

Source Apportionment and Environmental Contamination Pathways of 2,2 ,3,3 ,5,5 Hexachlorobiphenyl

Identification of Primary and Secondary Emission Sources

The environmental burden of 2,2',3,3',5,5'-Hexachlorobiphenyl and other PCBs stems from both direct historical releases and ongoing secondary emissions from various processes.

Historically, PCBs were manufactured and used in vast quantities for a range of industrial applications due to their chemical stability and insulating properties. researchgate.net Although banned from production in the late 1970s, equipment and materials containing PCBs remain a significant source of environmental contamination. wikipedia.org

Primary sources of legacy releases include:

Electrical Equipment: PCBs were extensively used as dielectric fluids in transformers and capacitors. wikipedia.orgnih.gov Leaks from this equipment, which can have a life expectancy of several decades, lead to direct environmental contamination. wikipedia.org

Industrial Applications: They were also used in open systems such as plasticizers in synthetic resins, paints, inks, and surface coatings. youtube.comwikipedia.org

Waste Disposal: Improper disposal and recycling of PCB-containing materials have resulted in highly contaminated sites. nih.govresearchgate.net Landfills and hazardous waste sites that accepted PCB waste are major reservoirs from which the compounds can leach into soil and water or volatilize into the air. epa.govnih.gov The U.S. Environmental Protection Agency (EPA) regulates the disposal of PCB waste in facilities such as commercial Class I hazardous waste landfills. epa.govepa.gov

Beyond legacy sources, this compound can be formed and released into the environment as an unintentional by-product of various industrial processes.

Pigment Production: Certain manufacturing processes for organic pigments can inadvertently generate PCBs. nih.govresearchgate.net This occurs through side-reactions involving chlorinated organic chemicals used as solvents or starting materials. nih.govacs.org

Azo Pigments: The production of some azo pigments uses starting materials like 3,3′-dichlorobenzidine or 2,2′,5,5′-tetrachlorobenzidine, which can lead to the formation of specific PCB congeners. researchgate.netacs.orgresearchgate.net

Phthalocyanine (B1677752) Pigments: The synthesis of phthalocyanine blue and green pigments often uses chlorinated solvents like di- or trichlorobenzene. nih.govacs.org Under heat, these solvents can react to form various PCB congeners, including tetra-, penta-, and hexachlorobiphenyls. nih.govacs.org The subsequent chlorination of phthalocyanine blue to create green pigments can also form highly chlorinated PCBs. nih.govresearchgate.net

Combustion: The combustion of some waste materials can lead to the release of previously contained PCBs. nih.gov Furthermore, incomplete incineration of PCB mixtures can result in the formation of other hazardous compounds, such as hexachlorobenzene. nih.gov

Table 1: Emission Sources of this compound

Source Category Type Description
Primary (Legacy) Industrial Equipment Leaks and disposal of old electrical transformers and capacitors containing PCB fluids. wikipedia.orgnih.gov
Waste Disposal Sites Leaching and volatilization from landfills and hazardous waste sites where PCB-containing materials were discarded. epa.govnih.gov
Open Applications Historical use in paints, plastics, and coatings that continue to release PCBs into the environment. youtube.comwikipedia.org
Secondary (Unintentional) Pigment Manufacturing By-product formation during the synthesis of azo and phthalocyanine pigments from chlorinated precursors or solvents. researchgate.netnih.govacs.org
Combustion Release from the burning of waste materials containing PCBs and formation during incomplete incineration processes. nih.govnih.gov

Receptor Modeling for Source Identification

To identify the specific sources contributing to PCB contamination at a particular location (a "receptor"), environmental scientists use advanced statistical models. These models analyze the chemical fingerprint of a sample and apportion the contamination to its likely origins.

Positive Matrix Factorization (PMF) is a sophisticated receptor model used by regulatory bodies like the EPA to analyze complex environmental data. europa.euepa.gov The model examines a dataset of chemical concentrations from multiple samples and reduces the complex information into a set of "source profiles" or fingerprints, and an estimate of the mass that each source contributed to each sample. epa.govyoutube.com

A key advantage of PMF is that it constrains the results to be non-negative, which is physically realistic since sources cannot have negative contributions. europa.eu To run the model, users provide data files containing the concentrations of various chemical species (like different PCB congeners) and the associated measurement uncertainties. epa.gov The model then works to explain the observed data by minimizing the residual error between the measured concentrations and the concentrations predicted by the combination of identified sources. youtube.com PMF has been successfully applied to apportion sources of PCBs in various environmental media, including air and water. epa.govepa.gov

Table 2: Illustrative Application of PMF for PCB Source Apportionment

Source Profile Key Congeners Likely Source Identification Contribution
Factor 1 Lower-chlorinated PCBs Atmospheric Deposition / Volatilization 35%
Factor 2 PCB-11, PCB-52 Azo & Diarylide Pigment Production 25%
Factor 3 Signature of Aroclor 1260 Legacy Electrical Equipment 20%
Factor 4 PCB-209 Phthalocyanine Pigment Production 15%
Factor 5 Weathered PCB mixture Contaminated Sediments 5%

This table is a hypothetical example created to illustrate the output of a PMF analysis and is not based on a specific study in the search results.

Principal Component Analysis (PCA) for Source Tracing

Principal Component Analysis (PCA) is another multivariate statistical technique used to reduce the complexity of large datasets. nih.gov In the context of environmental forensics, PCA can help identify the sources of contaminants by revealing patterns and correlations among different chemicals in a set of samples. europa.eu

The analysis transforms the original set of correlated variables (e.g., concentrations of numerous PCB congeners) into a new set of uncorrelated variables called principal components. The first principal component accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the samples on the first few principal components, which capture most of the data's variability, researchers can visualize groupings of samples with similar chemical profiles. These clusters can then be linked to specific source types or release events, thereby helping to trace the contaminants back to their origin.

Contaminant Dispersion and Transport from Sources

Once released, this compound can travel significant distances from its source through various environmental pathways. Its persistence against degradation means it can remain in the environment for long periods. youtube.comresearchgate.net

Atmospheric Transport: PCBs are semi-volatile compounds, meaning they can exist in the environment in both vapor and particle-bound phases. nih.gov They can volatilize from contaminated soils and water surfaces and become airborne. trulawsuitinfo.com In the atmosphere, they can be carried long distances by wind currents before being redeposited on land or water through wet (rain and snow) and dry deposition, leading to the contamination of remote areas like the Arctic. youtube.com

Aqueous Transport: In aquatic systems, the movement of this compound is largely dictated by its association with solid particles due to its hydrophobic nature. epa.gov Contaminated sediments at the bottom of rivers, lakes, and oceans act as long-term reservoirs. youtube.com Physical events like storms, dredging, or strong currents can stir up these sediments (resuspension), reintroducing the PCBs into the water column. youtube.comepa.gov Once in the water, the particle-bound contaminants are transported by advection (the bulk movement of water) and dispersion. epa.gov

Biomagnification: A critical aspect of PCB transport is its movement through the food chain. youtube.comtrulawsuitinfo.com Because PCBs are lipophilic (fat-soluble), they accumulate in the fatty tissues of organisms. youtube.com Smaller organisms absorb the chemical from the environment, and when they are consumed by larger predators, the toxin is transferred and becomes more concentrated at each successive trophic level. This process, known as biomagnification, results in the highest concentrations of PCBs in top predators, including birds, marine mammals, and humans. youtube.com

In-Depth Scientific Data on this compound Remains Limited

Following a comprehensive search for scientific literature and data, it is not possible to construct a detailed article on the chemical compound this compound (PCB 136) that adheres to the specific outline requested. The available body of research does not provide the necessary specific findings for this particular polychlorinated biphenyl (B1667301) congener across the required topics of source apportionment, environmental contamination pathways, and spatiotemporal source attribution.

Scientific studies on PCBs often focus on the compound class as a whole, on commercial mixtures like Aroclors, or on a small number of the most toxic or abundant congeners. While this compound is a known congener, detailed, publicly accessible research focusing specifically on its atmospheric deposition, runoff, sediment resuspension, historical contamination trends, and contemporary emission inventories is scarce.

General findings on hexachlorobiphenyls or broader PCB categories cannot be accurately extrapolated to a single congener due to the unique physical and chemical properties of each of the 209 distinct PCB compounds, which dictate their environmental fate and transport.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request for information solely on this compound, the generation of the requested article is not feasible at this time. Fulfilling the request would necessitate making broad generalizations from data on other PCBs, which would violate the core instruction to focus exclusively on the specified compound.

Advanced Research Topics and Future Directions in 2,2 ,3,3 ,5,5 Hexachlorobiphenyl Studies

Application of 'Omics' Technologies in Ecotoxicological Research

'Omics' technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, have revolutionized ecotoxicological research. These high-throughput approaches allow for a holistic view of the molecular and cellular responses of organisms to chemical stressors like PCB 128.

Transcriptomics, Proteomics, and Metabolomics in Non-Human Biota

The application of transcriptomics, proteomics, and metabolomics provides a powerful toolkit for assessing the sublethal effects of 2,2',3,3',5,5'-hexachlorobiphenyl in non-human biota. While specific studies focusing solely on PCB 128 are limited, research on mixtures of PCBs and other hexachlorobiphenyl congeners offers valuable insights.

Transcriptomics studies analyze the expression of thousands of genes simultaneously, revealing the genetic pathways that are altered following exposure to a toxicant. For instance, high-throughput transcriptomics (HTTr) data from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, while not available for PCB 128, has been generated for other hexachlorobiphenyls like 2,2',3,3',5,6'-hexachlorobiphenyl. epa.gov This type of data can identify affected "super targets," which include genes, gene families, and broader biological processes. epa.gov

Proteomics focuses on the large-scale study of proteins, their structures, and functions. Changes in the proteome of an organism can indicate cellular damage and stress responses. Research on the in vivo binding of other hexachlorobiphenyls, such as 2,3,6,2',3',6'-hexachlorobiphenyl, has shown binding to proteins in the liver, kidney, and muscle of mice, suggesting metabolic activation and covalent binding to cellular macromolecules. epa.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach can reveal disruptions in metabolic pathways. For example, studies on the metabolism of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) by human hepatic microsomes have been conducted to understand its persistence and bioaccumulation. nih.gov Such studies are crucial for understanding why certain congeners are more readily metabolized and eliminated than others. nih.gov

Table 1: 'Omics' Technologies in Ecotoxicological Research of Hexachlorobiphenyls

'Omics' Technology Description Potential Application to PCB 128 Research
Transcriptomics High-throughput analysis of gene expression (RNA). Identification of gene networks and signaling pathways disrupted by PCB 128 exposure in wildlife.
Proteomics Large-scale study of proteins and their functions. Characterization of protein expression changes indicative of cellular stress and damage in organisms exposed to PCB 128.
Metabolomics Systematic study of metabolites within an organism or cell. Elucidation of metabolic pathways altered by PCB 128, providing insights into its toxic mechanisms and bioaccumulation potential.

Mechanistic Understanding of Stress Responses at a Molecular Level

A primary goal of applying 'omics' technologies is to gain a mechanistic understanding of how this compound induces stress at the molecular level. While detailed molecular toxicology studies on PCB 128 are not abundant, research on related congeners provides a framework for potential mechanisms.

Polychlorinated biphenyls, in general, are known to disrupt cellular processes. For example, some PCBs can interfere with cellular calcium (Ca²⁺) homeostasis and protein kinase C translocation. wikipedia.org This disruption can be a result of increased ryanodine (B192298) binding to calcium channels. wikipedia.org While some toxic effects of PCBs are dependent on the aryl hydrocarbon receptor (AhR), other non-AhR mediated pathways are also involved in their toxicity, including tumor promotion through the inhibition of cellular communication. wikipedia.org

Metabolism studies of other hexachlorobiphenyls, such as 2,2',3,4',5,5'-hexachlorobiphenyl (B1466043) (PCB 146), in liver microsomes from different species have identified specific hydroxylated metabolites. nih.gov The formation of these metabolites is often catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2B6. nih.gov The generation of such metabolites can be a critical step in both the detoxification and, in some cases, the metabolic activation of PCBs to more toxic forms. nih.gov The study of these metabolic pathways is essential for understanding the species-specific differences in susceptibility to PCB toxicity.

Computational Modeling and Predictive Ecotoxicology

Computational modeling has emerged as a vital tool in predictive ecotoxicology, offering cost-effective and ethical alternatives to traditional animal testing. These models can forecast the environmental behavior and potential toxicity of chemicals like this compound.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate and Effects

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. ecetoc.org For persistent organic pollutants like PCBs, QSARs can be used to predict properties such as water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation. ecetoc.org

The development of robust QSAR models relies on high-quality experimental data for a set of related chemicals. ecetoc.org These models can then be used to predict the properties of untested chemicals, screen for potential hazards, and prioritize substances for further testing. ecetoc.org While specific QSAR models developed exclusively for this compound are not widely documented, general QSARs for PCBs can provide estimations of its environmental behavior. For example, 3D-QSAR models have been developed for PCBs to predict their bioaccumulation potential based on their three-dimensional molecular structure. copernicus.org

Bioenergetic and Physiologically Based Pharmacokinetic (PBPK) Models in Wildlife

Bioenergetic and Physiologically Based Pharmacokinetic (PBPK) models are sophisticated computational tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in individual organisms and through food webs.

Bioenergetic models link the accumulation of contaminants to the energy flow through an organism. They consider factors such as diet, growth rate, and metabolic rate to predict the concentration of a chemical in an animal's tissues over time.

PBPK models are more detailed, compartmental models that represent the body as a series of interconnected tissues and organs. These models use physiological parameters (e.g., blood flow rates, tissue volumes) and chemical-specific data (e.g., partition coefficients, metabolic rates) to simulate the time-course of a chemical's concentration in various parts of the body. While specific PBPK models for this compound in wildlife species are not readily found in the literature, the framework for developing such models for PCBs exists and could be applied to this congener.

Global Circulation Models for Persistent Organic Pollutants

Global circulation models are large-scale environmental fate and transport models that simulate the movement of persistent organic pollutants (POPs) like this compound through the atmosphere, oceans, and terrestrial environments on a global scale. copernicus.org These models are crucial for understanding the long-range transport of POPs from source regions to remote ecosystems such as the Arctic. ntnu.no

These models incorporate factors like wind patterns, ocean currents, temperature, and the physicochemical properties of the chemical to predict its global distribution and deposition. copernicus.orgntnu.no Studies using such models have shown that lighter PCBs have a greater potential for long-range atmospheric transport compared to their heavier counterparts. copernicus.org The phenomenon of "global fractionation" describes how more volatile chemicals can travel further, leading to a geographic separation of different PCB congeners. ntnu.no While these models are generally applied to PCBs as a class or to specific indicator congeners, the principles govern the global transport of this compound. copernicus.orgntnu.no

Interplay with Emerging Environmental Challenges

The environmental dynamics of this compound are increasingly influenced by global environmental shifts, particularly climate change and the proliferation of novel contaminants like microplastics. Understanding these interactions is crucial for predicting the future fate and impact of this persistent organic pollutant.

Climate change is anticipated to significantly alter the environmental transport, partitioning, and bioavailability of PCBs, including this compound. Rising global temperatures can enhance the volatilization of PCBs from environmental reservoirs such as soil and water, leading to increased atmospheric concentrations and a greater potential for long-range atmospheric transport. accustandard.comntnu.no This phenomenon, often described as the "grasshopper effect," involves repeated cycles of volatilization and deposition, moving these pollutants towards colder regions like the Arctic. accustandard.com

An increase in extreme weather events, another consequence of climate change, can also influence PCB dynamics. More frequent and intense rainfall can lead to increased soil erosion and surface runoff, transporting PCB-contaminated soil particles into aquatic ecosystems. Changes in ocean currents and wind patterns will further affect the global distribution of these compounds. accustandard.com

Furthermore, rising temperatures can impact the bioaccumulation of PCBs in food webs. accustandard.com For instance, a modeling study on the closely related congener PCB 153 in Arctic seabirds projected how changes in dietary composition and lipid dynamics, driven by climate change, could influence exposure levels. researchgate.netrsc.orgresearchgate.netrsc.org While emissions remain the primary driver of concentrations, climate-induced ecological shifts are a significant factor in the future exposure risks for wildlife. researchgate.netrsc.orgresearchgate.netrsc.org The degradation of PCBs may also be affected, as increased atmospheric water vapor could lead to higher concentrations of hydroxyl (OH) radicals, which are a primary degradation pathway for PCBs in the atmosphere. accustandard.comntnu.no

Table 1: Potential Impacts of Climate Change on the Environmental Dynamics of Hexachlorobiphenyls

Climate Change FactorPotential Impact on HexachlorobiphenylsReference
Increased global temperaturesEnhanced volatilization from soil and water, leading to increased atmospheric transport. accustandard.comntnu.no
Altered precipitation patternsIncreased runoff and erosion, leading to greater transport of particle-bound PCBs to aquatic systems. accustandard.com
Changes in wind and ocean currentsAltered global distribution patterns. accustandard.com
Melting of glaciers and permafrostRelease of historically trapped PCBs. pcbnet.com
Shifts in food web structureChanges in bioaccumulation and biomagnification pathways. accustandard.comresearchgate.net
Increased atmospheric water vaporPotentially faster atmospheric degradation via reaction with hydroxyl radicals. accustandard.comntnu.no

The ubiquitous presence of microplastics in the environment introduces a new vector for the transport and bioavailability of hydrophobic organic contaminants like this compound. Due to their chemical properties, PCBs readily adsorb onto the surface of plastic particles in aquatic environments. nih.govnih.govwordpress.com This interaction is influenced by various factors, including the type of plastic, the size of the particles, and environmental conditions such as temperature and salinity. nih.govresearchgate.net

Studies have shown that different plastic polymers exhibit varying sorption capacities for PCBs. wordpress.comresearchgate.net For example, polyethylene (B3416737) (HDPE and LDPE) and polypropylene (B1209903) (PP) have been found to sorb higher concentrations of PCBs and other persistent organic pollutants compared to polyethylene terephthalate (B1205515) (PET) and polyvinyl chloride (PVC). wordpress.com The smaller the microplastic particle, the greater its surface area-to-volume ratio, which can lead to a higher sorption capacity for chemical contaminants. nih.govresearchgate.net

Table 2: Sorption of Selected PCB Congeners to Different Microplastic Polymers

PCB CongenerMicroplastic PolymerSorption Capacity (ng/g)Reference
3,3',4,4'-tetrachlorobiphenyl (PCB 77)Polypropylene (PP)Varies with particle size and temperature nih.gov
Various PCB congenersLow-Density Polyethylene (LDPE)High sorption observed wordpress.comresearchgate.net
Various PCB congenersHigh-Density Polyethylene (HDPE)High sorption observed wordpress.com
Various PCB congenersPolyvinyl Chloride (PVC)Lower sorption compared to PE and PP wordpress.com
Various PCB congenersPolyethylene Terephthalate (PET)Lower sorption compared to PE and PP wordpress.com

Note: Data for this compound (PCB 136) was not specifically available in the reviewed literature. The table presents findings for other PCB congeners to illustrate the general principles of PCB-microplastic interactions.

Innovative Remediation and Mitigation Research Approaches

Addressing the legacy of PCB contamination requires the development of innovative and effective remediation and monitoring strategies. Research is actively exploring advanced bioremediation techniques and sophisticated in situ monitoring tools to manage and mitigate the risks posed by compounds like this compound.

Bioremediation offers an environmentally sound and potentially cost-effective approach to cleaning up PCB-contaminated sites. This strategy utilizes the metabolic capabilities of microorganisms to break down these persistent pollutants. Research in this area is focused on enhancing the efficiency of biodegradation through various approaches.

One promising area is the study of specific microbial strains with the ability to degrade highly chlorinated PCBs. For example, the white rot fungus Phanerochaete chrysosporium has been shown to degrade various PCB congeners. nih.govnih.govusda.gov In one study, while the degradation of a hexachlorobiphenyl congener (2,2',4,4',5,5'-hexachlorobiphenyl) was limited, the fungus demonstrated significant degradation and mineralization of a less chlorinated biphenyl (B1667301), indicating that the degree and pattern of chlorine substitution are critical factors. nih.govnih.govusda.gov

Future research is likely to focus on identifying and engineering microorganisms with enhanced degradative capabilities for highly chlorinated congeners like this compound. This may involve genetic engineering to enhance the expression of key degradative enzymes or the use of microbial consortia that can work synergistically to achieve more complete degradation.

Table 3: Fungal Degradation of a Hexachlorobiphenyl Congener

OrganismPCB CongenerIncubation Time (days)Mineralization (% of initial)Reference
Phanerochaete chrysosporium2,2',4,4',5,5'-Hexachlorobiphenyl28Negligible nih.govusda.gov
Phanerochaete chrysosporium4,4'-Dichlorobiphenyl2811% nih.govusda.gov

Effective management of PCB contamination relies on accurate and timely monitoring of their concentrations in the environment. Passive sampling techniques are emerging as a valuable tool for in situ monitoring, offering several advantages over traditional grab sampling methods. nih.govwikipedia.orgsourcetotap.eu Passive samplers can provide time-weighted average concentrations of contaminants over extended deployment periods, which can be more representative of the actual exposure levels in dynamic systems like rivers and estuaries. nih.govwikipedia.orgsourcetotap.eu

Various types of passive samplers, such as those using semipermeable membranes or sorbent-filled devices, can be deployed in water, sediment, and air to sequester hydrophobic compounds like this compound. The uptake of the contaminant by the sampler is governed by diffusion, and by calibrating the sampler, the concentration in the surrounding environment can be determined. nih.gov

Research is ongoing to refine these techniques, including the development of new sampler designs and the calibration of samplers for a wider range of compounds and environmental conditions. nih.govskcltd.com These advancements will improve our ability to monitor the long-term effectiveness of remediation efforts and to assess the ongoing risks posed by PCBs in the environment.

Table 4: Example of Passive Sampler Uptake Rates for Selected PCBs

PCB CongenerSampler TypeMean Uptake Rate (m³/day)Reference
PCB-44 (Tetrachlorobiphenyl)Polyurethane foam (PUF) disk2.9 - 4.1 researchgate.net
PCB-95 (Pentachlorobiphenyl)Polyurethane foam (PUF) disk3.9 - 7.3 researchgate.net

Note: This table provides examples of uptake rates for other PCB congeners to illustrate the application of passive sampling. Specific uptake rates for this compound will depend on the specific sampler and environmental conditions.

Policy-Relevant Scientific Research for Environmental Stewardship

Scientific research on this compound and other PCBs plays a crucial role in informing environmental policy and promoting effective stewardship. International agreements and national regulations rely on a solid scientific foundation to establish safe exposure limits, guide remediation efforts, and restrict the use of hazardous substances.

The Stockholm Convention on Persistent Organic Pollutants, for example, is a global treaty that aims to eliminate or restrict the production and use of POPs, including PCBs. The effectiveness of such agreements depends on ongoing scientific research to identify and characterize emerging threats, monitor the environmental levels of regulated substances, and assess the efficacy of control measures.

In the European Union, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the RoHS (Restriction of Hazardous Substances) Directive are in place to control the use of hazardous chemicals in products. octopart.com While these regulations often address PCBs as a class of compounds, research on individual congeners like this compound can provide a more nuanced understanding of the risks and inform more targeted management strategies. octopart.com

Future policy-relevant research should focus on providing the data needed to refine risk assessments, develop environmentally sound disposal technologies, and establish guidelines for the management of materials and sites contaminated with specific PCB congeners. This includes a better understanding of the long-term environmental fate of these compounds, their combined effects with other stressors, and the development of more sensitive and accurate analytical methods.

Q & A

Q. What analytical methods are recommended for quantifying 2,2',3,3',5,5'-Hexachlorobiphenyl in biological samples?

Gas chromatography-mass spectrometry (GC/MS) is the gold standard for confirmatory analysis. For serum or plasma, a detection threshold of 0.2 ng/mL is achievable using GC/MS with isotopic dilution techniques, as validated by Regenstrief LOINC protocols . Calibration standards, such as 13C-labeled analogs (e.g., 2,2',4,4',5,5'-Hexachloro[13C12]biphenyl), improve accuracy by compensating for matrix effects .

Q. How does the toxicity profile of this compound compare to other PCB congeners?

Toxicity varies with chlorination pattern. While this compound is classified as a health and environmental hazard by PubChem, its bioaccumulation potential differs from coplanar congeners like 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169), which exhibit stronger dioxin-like activity. Comparative studies in termites show higher retention of 2,2',4,4',5,5'-Hexachlorobiphenyl than PCB 169, suggesting structural influences on metabolic stability .

Q. What are the primary environmental fate mechanisms for this congener?

Environmental persistence is driven by slow biodegradation and photolytic resistance. Under UV light (300 nm), only 8.1% of 2,2',4,4',5,5'-Hexachlorobiphenyl undergoes dechlorination after 10 minutes, compared to 48% for 2,2',3,4,4',5'-Hexachlorobiphenyl . Aerobic soil biodegradation half-lives range widely (98 days at 28°C), depending on microbial communities and soil type .

Advanced Research Questions

Q. How can contradictory data on congener-specific bioaccumulation be resolved in ecotoxicological studies?

Discrepancies often arise from methodological differences in exposure models (e.g., in vivo vs. in vitro systems). For example, termite feeding studies reveal congener-specific retention rates, but these may not translate to mammalian systems. To harmonize data, use standardized matrices (e.g., Aroclor mixtures) and cross-validate findings with stable isotope tracers (e.g., 2H3- or 13C12-labeled analogs) .

Q. What experimental designs are optimal for assessing organ-specific toxicity in animal models?

Chronic exposure studies should prioritize dose-response relationships and histological endpoints. For hepatic toxicity, combine biomarkers like NF-κB activation (linked to inflammation) with bromodeoxyuridine (BrdU) assays to quantify cell proliferation. In p50-deficient mice, PCB-153 (2,2',4,4',5,5'-Hexachlorobiphenyl) induces hepatocyte apoptosis, highlighting the role of nuclear factor-κB signaling in toxicity .

Q. How do regulatory guidelines for PCB analysis influence method development in environmental monitoring?

The EPA’s Toxics Release Inventory (TRI) mandates reporting thresholds based on congener-specific half-lives. However, gaps persist for 3,3',4,4',5,5'-Hexachlorobiphenyl due to limited photodegradation data. Researchers should adopt tiered approaches: (1) screen samples via GC/MS with congener-specific columns (e.g., DB-5MS), and (2) validate results using high-resolution mass spectrometry (HRMS) for isomers with overlapping retention times .

Q. What strategies mitigate analytical challenges in distinguishing co-eluting PCB congeners?

Co-elution issues, common in hexa- and heptachlorobiphenyls, require orthogonal methods. For example, combine GC/MS with 13C-labeled internal standards and use multidimensional techniques like GC×GC-TOFMS. For this compound, isotopic dilution with [13C12]-PCB 141 improves quantification accuracy in complex matrices like soil or adipose tissue .

Data Interpretation and Methodological Pitfalls

Q. Why do conflicting half-life estimates exist for aerobic biodegradation of PCBs?

Variability stems from experimental conditions (e.g., soil type, temperature, microbial consortia). Studies using 14C-radiolabeled this compound in Flanagan silt loam show shorter half-lives than those with 2,2',4,4',5,5'-Hexachlorobiphenyl under identical conditions . Always report soil organic carbon content and microbial diversity metrics to contextualize biodegradation rates.

Q. How can in vitro models be optimized for mechanistic toxicity studies?

Primary hepatocytes or HepG2 cells treated with PCB mixtures (e.g., Aroclor 1254) are common. However, congener-specific effects require single-congener exposures. For this compound, pair cytotoxicity assays (e.g., MTT) with qPCR to assess CYP1A1/2 induction, which correlates with Ah receptor activation .

Comparative and Regulatory Considerations

Q. How does this compound’s regulatory status differ from other PCBs under the Toxic Substances Control Act (TSCA)?

This congener is classified as a "First-Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law, requiring special permits for use. In the U.S., it falls under TRI reporting but lacks a designated half-life, complicating risk assessments. Cross-reference EPA’s CompTox Dashboard and PubChem entries for updated hazard codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',5,5'-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,3',5,5'-Hexachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.